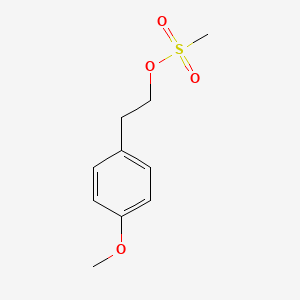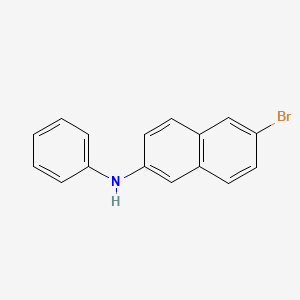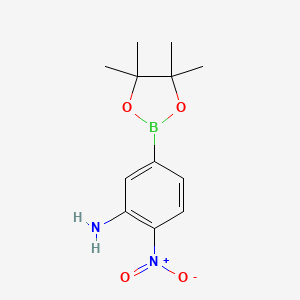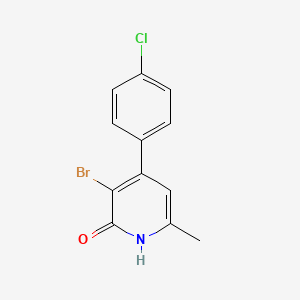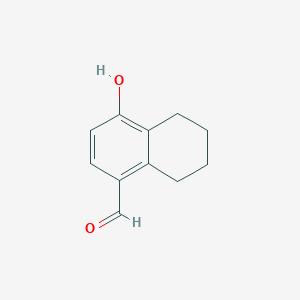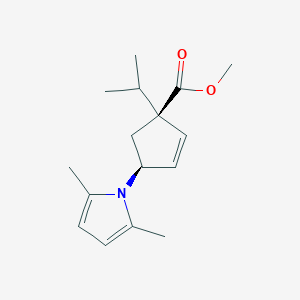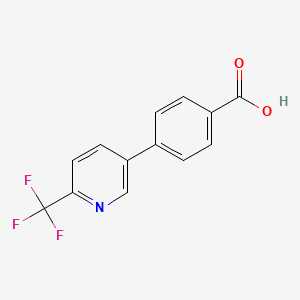
4-(6-(Trifluoromethyl)pyridin-3-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(6-(Trifluoromethyl)pyridin-3-yl)benzoic acid” is a type of phenylpyridine . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives, including “4-(6-(Trifluoromethyl)pyridin-3-yl)benzoic acid”, are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “4-(6-(Trifluoromethyl)pyridin-3-yl)benzoic acid” is complex and contains several key components, including three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
As a benzoic acid building block, “4-(6-(Trifluoromethyl)pyridin-3-yl)benzoic acid” can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(6-(Trifluoromethyl)pyridin-3-yl)benzoic acid” are influenced by the presence of a fluorine atom and a pyridine in their structure . These distinctive properties have earned fluorine a unique place in the arsenal of the discovery chemist .Direcciones Futuras
The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of fluorinated organic chemicals, including “4-(6-(Trifluoromethyl)pyridin-3-yl)benzoic acid”, is becoming an increasingly important research topic .
Propiedades
Número CAS |
845826-95-1 |
|---|---|
Nombre del producto |
4-(6-(Trifluoromethyl)pyridin-3-yl)benzoic acid |
Fórmula molecular |
C13H8F3NO2 |
Peso molecular |
267.20 g/mol |
Nombre IUPAC |
4-[6-(trifluoromethyl)pyridin-3-yl]benzoic acid |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)11-6-5-10(7-17-11)8-1-3-9(4-2-8)12(18)19/h1-7H,(H,18,19) |
Clave InChI |
FOOREMKGBPKDRA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CN=C(C=C2)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

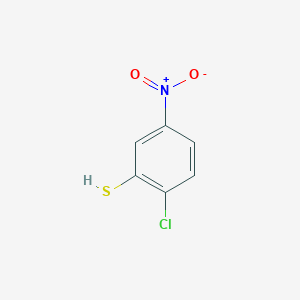
![Ethyl 6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B8770782.png)
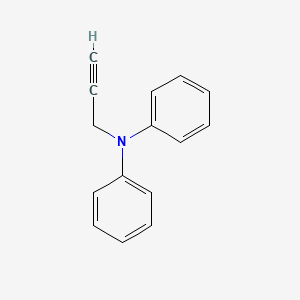
![4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine](/img/structure/B8770807.png)
![6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B8770814.png)
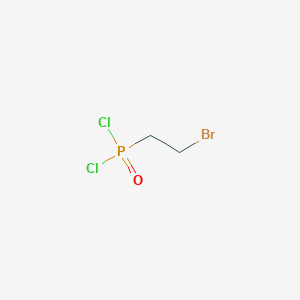
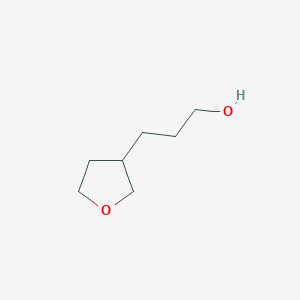
![2-Pyridinamine, 3-(2-benzoxazolyl)-5-[3-methyl-1-(1-methyl-4-piperidinyl)-1H-pyrazol-4-yl]-](/img/structure/B8770832.png)
